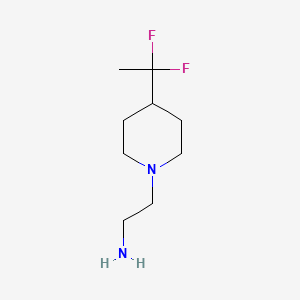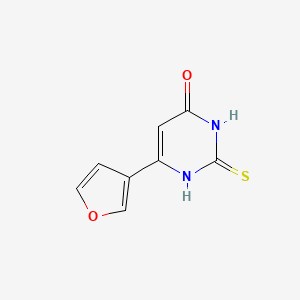
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
The compound “6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a pyrimidine derivative with a furan ring attached at the 6th position and a thioxo group at the 2nd position. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a furan ring, and a thioxo group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The pyrimidine ring, the furan ring, and the thioxo group each have distinct reactivities that would dictate the types of chemical reactions the compound can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, polarity, and reactivity .Scientific Research Applications
Antibacterial Applications
The compound has shown significant antibacterial activity , particularly against Gram-positive bacteria . It has been effective against multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values ranging from 2–16 μg/mL . This suggests its potential as a lead compound for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Cytotoxicity Assessment
In the realm of cytotoxicity, the compound displayed low levels of toxicity toward HeLa cells . This is crucial for any therapeutic application, as it indicates a potentially favorable therapeutic index and the possibility of minimizing side effects in medical treatments.
Pharmaceutical Applications
Furan derivatives, including our compound of interest, are known for their pharmacological properties . They have been used in medicines for various disease areas due to their diverse biological activities . The compound’s structure could be explored further for its efficacy in different pharmaceutical applications.
Antimicrobial Properties
Beyond antibacterial properties, furan derivatives have also exhibited antimicrobial activities . This includes potential applications in treating infections caused by various pathogens . The compound could be part of a broader study to develop antimicrobial agents.
Antitumor Properties
Some furan derivatives have shown antitumor properties . Given the structural similarity, the compound could be investigated for its potential in cancer therapy, either as a standalone agent or in combination with other treatments .
Biofuel Cell Applications
The related furan-3-boronic acid has been used to fabricate an amperometric biosensor and a biofuel cell (BFC) of uric acid . By extension, our compound could be explored for its utility in biofuel cell technology, possibly enhancing the efficiency or specificity of such devices.
Superelectrophilic Activation
Furan derivatives have been synthesized under superelectrophilic activation conditions . This method could be applied to our compound to develop novel synthesis pathways or to create derivatives with enhanced or modified properties .
Chemical Synthesis
The compound’s structure lends itself to various chemical reactions, making it a candidate for use in chemical synthesis . Its reactivity could be harnessed to create new compounds or as an intermediate in multi-step synthesis processes .
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, studying its reactivity, and investigating any potential biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
properties
IUPAC Name |
6-(furan-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(13)10-7)5-1-2-12-4-5/h1-4H,(H2,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUIMGRTFBSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



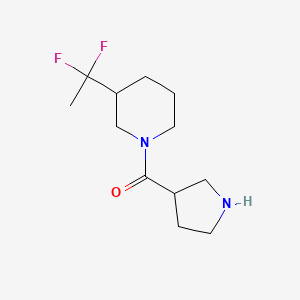
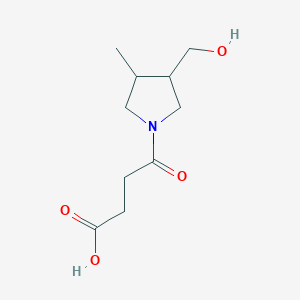

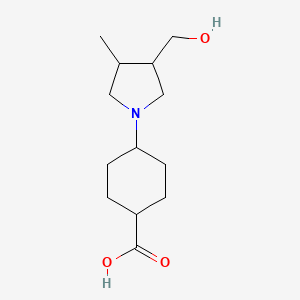

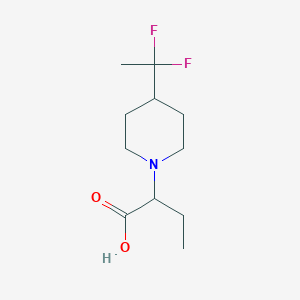


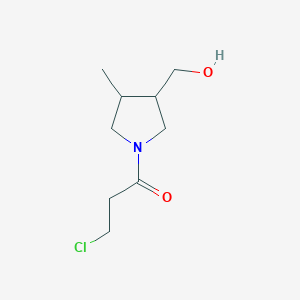
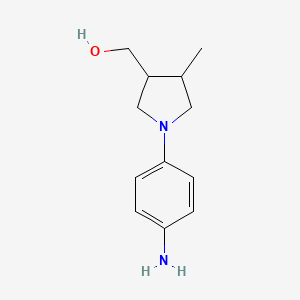
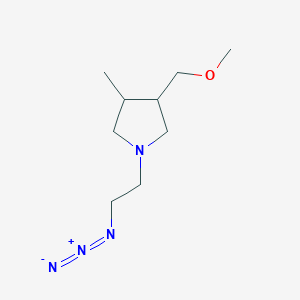
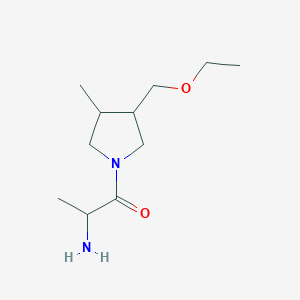
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)
